An In-depth Technical Guide to the Physicochemical Properties of Bis-PEG10-t-butyl ester
An In-depth Technical Guide to the Physicochemical Properties of Bis-PEG10-t-butyl ester
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Bis-PEG10-t-butyl ester, a homobifunctional crosslinker. This document is intended for researchers, scientists, and professionals in drug development who are utilizing polyethylene (B3416737) glycol (PEG) linkers in their work, particularly in the fields of bioconjugation and Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
Bis-PEG10-t-butyl ester is a PEG-based linker characterized by a decaethylene glycol spacer flanked by two t-butyl ester functional groups. The t-butyl esters serve as protecting groups for the terminal carboxylic acids, which can be deprotected under acidic conditions for subsequent conjugation reactions. The PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.
Table 1: Physicochemical Data of Bis-PEG10-t-butyl ester
| Property | Value | Source(s) |
| Chemical Name | di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate | [] |
| Molecular Formula | C32H62O14 | [2] |
| Molecular Weight | 670.83 g/mol | [2] |
| Appearance | Pale Yellow or Colorless Oily Liquid | [] |
| Purity | ≥95% - >98% | [][3][4] |
| Solubility | DMSO, DCM, DMF | [3][4] |
| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [2] |
A closely related compound, Acid-PEG10-t-butyl ester, which has one terminal carboxylic acid and one t-butyl protected carboxyl group, exhibits a glass transition temperature (Tg) of -65°C, which is characteristic of amorphous PEG derivatives.[3] The 10-unit PEG chain provides an extended molecular length of approximately 45.2 Å.[3]
Experimental Protocols
a) Synthesis of the PEG Backbone and Functionalization
The synthesis of PEG-based linkers like Bis-PEG10-t-butyl ester generally involves a stepwise approach. The PEG10 backbone can be assembled through the anhydrous polymerization of ethylene (B1197577) oxide under alkaline conditions to produce HO-PEG10-OH with controlled polydispersity.[3]
The terminal hydroxyl groups are then functionalized. For the t-butyl ester groups, this would typically involve reaction with a t-butyl-containing reagent that can react with the hydroxyl groups to form an ether linkage, followed by chain extension and termination with a group that can be converted to a carboxylic acid and subsequently protected as a t-butyl ester. A common method for introducing the t-butyl protected carboxyl group is through coupling with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3]
b) Deprotection of t-butyl Ester
The t-butyl ester groups are stable under many conditions but can be selectively removed under acidic conditions to reveal the terminal carboxylic acids. A common method for deprotection is treatment with trifluoroacetic acid (TFA).[3][4] The deprotection kinetics for a similar compound, Acid-PEG10-t-butyl ester, show a half-life of 15 minutes in 95% TFA/water.[3]
Caption: Deprotection workflow of Bis-PEG10-t-butyl ester.
c) Characterization
The purity and identity of Bis-PEG10-t-butyl ester and related compounds are typically confirmed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with purities of ≥98% being reported.[3]
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Mass Spectrometry (MS): Techniques such as MALDI-TOF MS are used to confirm the molecular weight of the final product.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound.
Applications in Research and Drug Development
Bis-PEG10-t-butyl ester is a versatile tool in drug development, primarily used as a linker in the synthesis of more complex molecules.
a) PROTACs
A significant application of Bis-PEG10-t-butyl ester is in the synthesis of PROTACs.[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker physically separates the two binding moieties of the PROTAC, and its length and flexibility are critical for optimal ternary complex formation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
b) Bioconjugation and Drug Delivery
The hydrophilic PEG spacer in Bis-PEG10-t-butyl ester can increase the aqueous solubility of hydrophobic molecules.[4] After deprotection, the resulting di-acid can be conjugated to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through amide bond formation. This process, known as PEGylation, can improve the pharmacokinetic properties of the conjugated molecule, such as increasing its circulation time and reducing immunogenicity. The related Acid-PEG10-t-butyl ester has been shown to enhance the aqueous solubility of paclitaxel (B517696) analogs, kinase inhibitors, and steroid derivatives.[3] It is also used in the engineering of Antibody-Drug Conjugates (ADCs).[3]
Caption: Workflow for bioconjugation using Bis-PEG10-t-butyl ester.
